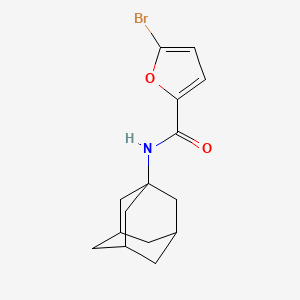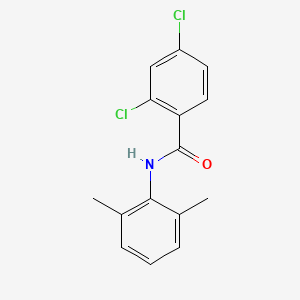![molecular formula C23H23NO5S B4024133 methyl 1-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4024133.png)
methyl 1-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their complex molecular architecture and potential for diverse chemical reactivity. While specific literature directly addressing this compound was not found, related research on compounds with similar structural features provides valuable insights into the synthesis methodologies, molecular structure, and properties that can be inferred for this compound.
Synthesis Analysis
Synthesis approaches for similar compounds often involve multistep organic reactions, starting from readily available precursors. For example, the synthesis of related pyrrole and pyran derivatives employs techniques such as Michael-Wittig condensation, cyclization reactions, and functional group transformations to construct the complex molecular scaffold (Moorhoff, 1997).
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography, provides insights into the compound's conformation, stereochemistry, and intermolecular interactions. For instance, studies on similar compounds reveal hydrogen bonding, π-π interactions, and other non-covalent interactions that influence the crystalline structure and stability (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactivity of compounds within this chemical class includes participation in cycloaddition reactions, formation of spiro heterocycles, and undergo various ring transformations, reflecting the compound's versatility in chemical synthesis (Bannikova et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystallinity, are essential for understanding the compound's behavior in different environments and for its handling and storage. Such properties are usually determined experimentally through methods like differential scanning calorimetry (DSC) and solubility tests.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for predicting the compound's behavior in synthetic pathways and its interactions with biological targets. Techniques such as potentiometric titration and spectroscopic methods are often used to assess these properties (Singh et al., 2013).
Propriétés
IUPAC Name |
methyl (4Z)-1-(3,4-dimethoxyphenyl)-2-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-14-21(23(26)29-4)18(12-15-6-9-17(30-5)10-7-15)22(25)24(14)16-8-11-19(27-2)20(13-16)28-3/h6-13H,1-5H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSYAHMJJWYIM-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)SC)C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)SC)/C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)
![1-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4024058.png)
![3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4024065.png)

![6-acetyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4024091.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4024092.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4024097.png)

![5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)
![2,3-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4024120.png)

![4-nitro-2-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenol](/img/structure/B4024139.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024149.png)
![2-{1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4024156.png)